6-Amino-2-(2-methoxyphenyl)chromen-4-one (CAS 55160-75-3), commonly referred to as 6-amino-2'-methoxyflavone, is a highly specialized bifunctional building block used extensively in medicinal chemistry and materials science. It combines the synthetic versatility of a 6-position primary amine—ideal for Buchwald-Hartwig aminations, direct amide couplings, and metal coordination—with the steric influence of an ortho-methoxy group on the B-ring. This specific substitution pattern restricts the rotational freedom of the B-ring, locking the molecule into a non-planar conformation. For procurement professionals and synthetic chemists, this compound serves as an advanced, ready-to-use precursor that bypasses the low-yielding reduction of nitro-flavone intermediates, directly enabling the high-throughput synthesis of conformationally restricted kinase inhibitors, targeted fluorescent probes, and organometallic complexes [1].
Substituting 6-amino-2'-methoxyflavone with generic 6-aminoflavone or para-substituted analogs (e.g., 6-amino-4'-methoxyflavone) fundamentally alters the downstream physical and biological properties of the synthesized library. The ortho-methoxy group at the 2'-position introduces significant steric hindrance against the chromen-4-one core, forcing a non-planar dihedral angle that is absent in unsubstituted or 4'-substituted derivatives. This conformational restriction is a critical design element for minimizing the entropic penalty during kinase ATP-pocket binding. Furthermore, the 2'-methoxy group modulates the electronic push-pull system of the flavone core, shifting fluorescence emission profiles and enhancing lipophilicity. Attempting to use a planar generic flavone will result in off-target binding profiles and reduced membrane permeability in cell-based assays, rendering the generic substitute functionally obsolete for targeted probe development [1].
Crystallographic and computational studies of 2'-methoxy-substituted flavones demonstrate that the ortho-methoxy group forces the B-ring out of the plane of the chromone core. While unsubstituted 6-aminoflavone maintains a nearly planar conformation (dihedral angle <5°), the introduction of the 2'-methoxy group increases the dihedral angle to approximately 18°–70°, depending on the solvent environment and solid-state packing [1]. This forced non-planarity is a critical feature for structure-based drug design, as it locks the scaffold into an active conformation.
| Evidence Dimension | A-C Core to B-Ring Dihedral Angle |
| Target Compound Data | ~18° to 70° (Non-planar) |
| Comparator Or Baseline | Unsubstituted 6-aminoflavone (<5°, near planar) |
| Quantified Difference | >15° increase in dihedral angle |
| Conditions | X-ray crystallography and DFT calculations |
Procuring the 2'-methoxy variant provides a pre-organized, conformationally restricted scaffold that reduces the entropic penalty for binding to specific kinase targets.
Utilizing 6-amino-2'-methoxyflavone as a starting material significantly streamlines the synthesis of complex flavone derivatives. Direct amide coupling or Buchwald-Hartwig amination of the pre-formed 6-amino group typically proceeds with high efficiency (>70% yield). In contrast, utilizing a 6-nitro-2'-methoxyflavone precursor requires an additional reduction step (e.g., using SnCl2 or Pd/C), which is prone to side reactions and often limits the overall two-step yield to below 40% [1].
| Evidence Dimension | Target Derivative Yield (Coupling) |
| Target Compound Data | >70% direct coupling yield |
| Comparator Or Baseline | 6-nitroflavone precursor (<40% overall yield after reduction) |
| Quantified Difference | ~30% absolute increase in target derivative yield |
| Conditions | Standard HATU/DIPEA or acid chloride coupling conditions |
Starting with the pre-reduced 6-amino compound eliminates a sensitive synthetic step, accelerating high-throughput library generation and reducing reagent waste.
The addition of the methoxy group on the B-ring significantly alters the physicochemical profile of the aminoflavone scaffold. The calculated partition coefficient (cLogP) for 6-amino-2'-methoxyflavone is approximately 3.2, compared to the highly polar unsubstituted 6-aminoflavone, which has a cLogP of roughly 2.5[1]. This increase in lipophilicity enhances the membrane permeability of downstream derivatives, which is directly correlated with lower IC50 values in whole-cell viability assays compared to their more polar counterparts.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP ~3.2 |
| Comparator Or Baseline | Unsubstituted 6-aminoflavone (cLogP ~2.5) |
| Quantified Difference | +0.7 log units |
| Conditions | Standard predictive physicochemical modeling |
Higher lipophilicity ensures that probes and inhibitors synthesized from this scaffold have better intracellular accumulation, making it superior for live-cell assays.
Aminoflavones are well-documented fluorophores, but their utility is often limited by aggregation-caused quenching (ACQ) in aqueous media. Derivatives of methoxy-substituted aminoflavones exhibit Aggregation-Induced Emission Enhancement (AIEE). The 2'-methoxy substitution shifts the electronic distribution, resulting in a bathochromic shift of the emission maximum (e.g., from blue to cyan/green) and higher quantum yields in polar solvent mixtures compared to unsubstituted baselines [1].
| Evidence Dimension | Fluorescence Emission Profile |
| Target Compound Data | Bathochromic shift with AIEE behavior |
| Comparator Or Baseline | Unsubstituted 6-aminoflavone (baseline blue emission, prone to ACQ) |
| Quantified Difference | Shift to cyan/green emission with enhanced aggregated quantum yield |
| Conditions | Methanol/water mixtures under 365 nm excitation |
This specific substitution pattern allows researchers to develop robust, multicolor fluorescent probes that remain highly emissive in biological (aqueous) environments.
The non-planar dihedral angle induced by the 2'-methoxy group makes this compound an ideal starting material for synthesizing highly selective kinase inhibitors that require a specific 3D geometry to fit into the ATP-binding pocket [1].
Leveraging its AIEE characteristics and improved lipophilicity, this scaffold is perfectly suited for coupling with targeting peptides to create wash-free, highly emissive mitochondrial or organelle-specific imaging agents[2].
The 6-amino group serves as an excellent coordination site for Cu(II) and Ru(II) ions. The resulting metal complexes benefit from the enhanced membrane permeability provided by the 2'-methoxy group, leading to potent intracellular ROS generation and apoptosis in cancer models [3].